molecular formula C8H12O2 B6208754 3-(1-methoxyprop-2-yn-1-yl)oxolane CAS No. 2703781-21-7

3-(1-methoxyprop-2-yn-1-yl)oxolane

Cat. No.: B6208754
CAS No.: 2703781-21-7
M. Wt: 140.2
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Description

3-(1-Methoxyprop-2-yn-1-yl)oxolane is a chemical compound with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol . It is supplied with a purity of 95% and should be stored at 2-8°C to maintain stability . The compound's structure incorporates an oxolane (tetrahydrofuran) ring, a versatile heterocyclic scaffold known for its use as a solvent and building block in polymer science . This structure also contains a methoxypropynyl functional group, a motif that can serve as a valuable intermediate in various synthetic pathways, including metal-catalyzed cross-coupling reactions commonly used in medicinal chemistry and drug discovery research . As a specialized building block, it is designed for use in exploratory science and the development of novel chemical entities. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

2703781-21-7

Molecular Formula

C8H12O2

Molecular Weight

140.2

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 3 1 Methoxyprop 2 Yn 1 Yl Oxolane

Strategic Retrosynthetic Disconnections and Precursor Design

A logical retrosynthetic analysis of 3-(1-methoxyprop-2-yn-1-yl)oxolane (I) reveals several potential pathways for its construction. The most straightforward disconnections are at the C-O bonds of the ether linkages.

Disconnection A (C-O bond of the propargyl ether): This pathway disconnects the propargyl ether side chain from the oxolane ring, leading to oxolan-3-ol (II) and a suitable propargyl electrophile like 1-methoxy-1-bromopropyne (III). This approach simplifies the problem to the synthesis of a substituted oxolane alcohol.

Disconnection B (Oxolane ring C-O bond): This approach involves the cyclization of an acyclic precursor. A key intermediate would be a 1,4-diol derivative (IV) where one of the hydroxyl groups is protected and the other is poised for cyclization. The propargyl ether moiety would be introduced either before or after the ring formation.

For the purpose of exploring advanced methodologies, this article will focus on strategies derived from Disconnection B, as they often involve more sophisticated and stereocontrolled transformations for the construction of the core oxolane ring.

Novel Approaches to Oxolane Ring Construction

The synthesis of substituted tetrahydrofurans (oxolanes) is a well-researched area due to their prevalence in natural products. nih.gov Advanced methods focus on catalytic and stereoselective processes.

Metal-catalyzed intramolecular hydroalkoxylation of unsaturated alcohols is a powerful atom-economical method for forming oxolane rings. For the synthesis of a precursor to our target, one could envision the cyclization of a homoallylic alcohol derivative. Platinum and gold catalysts are particularly effective for such transformations. organic-chemistry.org

Another advanced approach is annulation, which constructs the ring in a single step from multiple components. nih.gov For instance, a [3+2] cycloaddition strategy can be highly effective, generating the ring and establishing stereocenters simultaneously. nih.gov

The following table summarizes some catalytic systems used for tetrahydrofuran (B95107) synthesis, which could be adapted for creating the oxolane core of the target molecule.

Catalyst SystemSubstrate TypeKey Features
Pd-Catalyzed Hayashi-Heck Arylation / Rh-Catalyzed Hydroformylation5-aryl-2,3-dihydrofuransTwo-step protocol for anti-2,4-disubstituted tetrahydrofurans with high regio- and diastereoselectivity. acs.org
Ag(I) Catalysis1,4-Diynamide-3-ols with N-OxideDivergent synthesis of substituted furan (B31954) derivatives through oxidative cyclization. nih.gov
Cu-CatalysisHydroxycyclopropanolsRing-opening cyclization to form di- or tri-substituted tetrahydrofurans. semanticscholar.org
Tf2O-Catalyzed CyclizationCyclopropanemethanols with DMSOInvolves isomerization and cyclization to produce 3-benzylidenetetrahydrofurans. rsc.org

Achieving the desired stereochemistry at position 3 of the oxolane ring is crucial. Numerous stereoselective methods have been developed. nih.gov These often involve the cyclization of chiral precursors derived from the chiral pool or prepared by asymmetric synthesis.

One notable strategy is the reaction of γ,δ-epoxycarbanions with aldehydes. sci-hub.st This method allows for the diastereoselective synthesis of hydroxymethyl-substituted tetrahydrofurans, where the stereochemistry is controlled by the epoxide precursor. sci-hub.st Another powerful technique involves the intramolecular S_N' O-cyclization of alkoxides, which can proceed with high stereoselectivity. datapdf.com

Recent advances have also demonstrated the use of palladium catalysis in combination with chiral ligands to achieve high enantioselectivity in the synthesis of substituted tetrahydrofurans. acs.orgacs.org

Cascade or domino reactions offer an elegant and efficient way to construct complex molecules like substituted oxolanes in a single synthetic operation. rsc.orgnih.gov These processes can generate multiple bonds and stereocenters in a highly controlled manner.

For example, a three-component cascade sequence involving a tandem Mukaiyama aldol-lactonization (TMAL) process can provide a rapid entry to substituted tetrahydrofurans from simple ketoaldehydes. nih.gov Another approach utilizes the acid-catalyzed ring opening of 2,5-dimethylfuran, followed by aldol (B89426) condensation and then hydrogenation-cyclization to generate functionalized tetrahydrofuran derivatives. rsc.orgrsc.org This highlights the potential of using readily available starting materials to build complex heterocyclic systems.

Introduction and Functionalization of the Propargyl Ether Side Chain

Once the oxolan-3-ol core is synthesized, the final key step is the introduction of the 1-methoxyprop-2-yn-1-yl side chain. This is typically achieved through O-alkylation or propargylation strategies.

The classical approach involves the deprotonation of oxolan-3-ol with a suitable base (e.g., sodium hydride) to form the corresponding alkoxide, followed by reaction with a propargyl halide. However, for a functionalized propargyl group like the one in the target molecule, more specialized methods may be required.

Direct propargylation of alcohols can be achieved under various catalytic conditions. For instance, the propargylation of CoQ0 has been demonstrated using Sc(OTf)₃ and a Hantzsch ester, proceeding through a redox chain reaction. acs.org While this is for a quinone system, the principle of activating a propargylic alcohol for substitution could be adapted.

Photoredox catalysis offers a modern and often milder alternative for C-C and C-O bond formation. A photoredox-mediated propargylation of aldehydes has been reported using a titanium catalyst, which could potentially be extended to the formation of propargyl ethers. nih.gov

The alkylation of ambident nucleophiles, such as those found in some heterocyclic systems, can be sensitive to reaction conditions, with temperature and the nature of the alkylating agent determining the regioselectivity (N- vs. O-alkylation). researchgate.net While oxolan-3-ol is a simpler alcohol, these studies underscore the importance of optimizing conditions for selective O-alkylation.

The following table provides examples of propargylation and alkylation reactions that could be relevant for the synthesis of the target compound.

Reaction TypeCatalyst/ReagentSubstrateKey Features
Photoredox Propargylation[Cp₂TiCl₂] / Organic DyeAldehydesPractical and effective method, though allenyl isomers can be a byproduct with substituted propargyl bromides. nih.gov
Catalytic PropargylationSc(OTf)₃ / Hantzsch EsterCoQ0Direct propargylation via a redox chain mechanism. acs.org
One-pot Aryne Acyl-Alkylation/CondensationArynesβ-ketoestersConvenient method for synthesizing complex aromatic structures. rsc.org
Regioselective AlkylationVarious alkylating agents3-Alkyl-5-phenyl-3H- nih.govacs.orgrsc.orgtriazolo[4,5-d]pyrimidin-7(6H)-onesRegioselectivity is dependent on the alkylating agent and reaction temperature. researchgate.net

Stereocontrol in Propargyl Ether Formation

The stereochemistry of this compound is defined by two chiral centers: one on the oxolane ring at the C3 position and the other at the propargylic carbon. The absolute and relative configuration of these centers is crucial and necessitates synthetic strategies that offer a high degree of stereocontrol.

A key step in the synthesis of the target molecule is the formation of the propargyl ether. This can be approached through several stereoselective methods. One common strategy is the Williamson ether synthesis, which involves the reaction of an alcohol with a propargylic halide. To control the stereochemistry, a chiral alcohol, such as a stereochemically pure 3-hydroxyoxolane, can be reacted with a suitable propargyl electrophile. acs.orgresearchgate.net

Alternatively, catalytic asymmetric synthesis provides a powerful tool for establishing the chiral propargylic center. nih.gov For instance, the asymmetric addition of alkynes to aldehydes, catalyzed by chiral metal complexes, can produce chiral propargylic alcohols with high enantiomeric purity. organic-chemistry.org These alcohols can then be methylated. This approach allows for the creation of the desired stereocenter at the propargylic position, which can subsequently be coupled with the oxolane moiety.

Another advanced method involves the catalytic asymmetric propargylation of enolates or their equivalents. rsc.org While often used for C-C bond formation, modifications of this methodology could be envisioned for the construction of the C-O bond in the target ether. Furthermore, transition metal-catalyzed reactions, such as those involving nickel or iridium, have been developed for asymmetric propargylic substitution, offering a route to enantioenriched propargylic derivatives that can be further elaborated. nih.gov

The choice of catalyst and reaction conditions is paramount in achieving high diastereoselectivity and enantioselectivity. For example, the use of chiral ligands like BINOL derivatives in conjunction with metal catalysts such as zinc or indium has proven effective in the asymmetric synthesis of propargylic alcohols. organic-chemistry.org The steric bulk of both the catalyst and the substituents on the reactants can significantly influence the stereochemical outcome of the reaction. acs.org

A hypothetical stereoselective synthesis could involve the reaction of a chiral 3-hydroxyoxolane with a propargyl electrophile in the presence of a chiral catalyst to induce the desired stereochemistry at the newly formed propargylic ether center. The efficiency of such a process would be evaluated based on the diastereomeric ratio (d.r.) and the enantiomeric excess (e.e.) of the product.

Comparative Analysis of Synthetic Routes: Efficiency, Selectivity, and Atom Economy

Route A: Convergent Synthesis

This route would involve the synthesis of two key fragments: a stereochemically defined 3-hydroxyoxolane and a chiral 1-methoxyprop-2-yne derivative. These fragments would then be coupled in a final step, likely a Williamson ether synthesis. The 3-hydroxyoxolane can be prepared from commercially available starting materials, with the stereocenter introduced via asymmetric reduction or resolution. The chiral propargyl fragment could be synthesized through asymmetric alkynylation of formaldehyde (B43269) followed by methylation.

Route B: Linear Synthesis with Late-Stage Propargylation

In this approach, a precursor containing the oxolane ring would be synthesized first. The propargyl group would then be introduced at a later stage. For example, a protected 3-hydroxyoxolane could be deprotected and then reacted with a propargyl halide. The stereochemistry at the propargylic position would need to be controlled during this etherification step, possibly through a catalyst-controlled reaction.

Route C: Ring-Closing Metathesis (RCM) Approach

A more modern approach could utilize a ring-closing metathesis reaction to form the oxolane ring from an acyclic precursor that already contains the propargyl ether moiety. This would require the synthesis of a diene substrate with the necessary stereocenters pre-installed.

To facilitate a comparative analysis, a data table summarizing the hypothetical performance of these routes is presented below.

MetricRoute A (Convergent)Route B (Linear)Route C (RCM)
Number of Steps 576
Overall Yield (%) 352025
Diastereoselectivity (d.r.) >95:590:10>98:2
Enantiomeric Excess (e.e. %) >9995>99
Atom Economy (%) 655075

Note: The data in this table is hypothetical and intended for comparative purposes based on typical outcomes for the described reaction types.

From this analysis, Route A appears to be a good balance of efficiency and stereocontrol. Route C, while potentially offering high stereoselectivity and atom economy, may be more challenging to implement due to the synthesis of the RCM precursor. nih.gov Route B is likely the least efficient due to its linear nature and potential for lower selectivity in the late-stage propargylation.

Exploration of Sustainable Synthesis and Green Chemistry Principles

The principles of green chemistry aim to reduce the environmental impact of chemical processes. alfa-chemistry.comnih.gov These principles can be applied to the synthesis of this compound in several ways.

Catalysis: The use of catalytic methods, particularly asymmetric catalysis, is a cornerstone of green chemistry. nih.gov Catalytic reactions reduce the amount of waste generated compared to stoichiometric reagents. For example, employing a chiral catalyst for the propargyl ether formation is preferable to using a stoichiometric chiral auxiliary that would need to be removed later.

Solvent Choice: The choice of solvent is critical. Traditional organic solvents are often volatile and hazardous. Green alternatives include water, supercritical fluids, or solvent-free reactions. google.com For the synthesis of ethers, phase-transfer catalysis can be employed to facilitate reactions in biphasic systems, reducing the need for large volumes of organic solvents. acs.org

Atom Economy: Atom economy is a measure of how many atoms from the reactants are incorporated into the final product. primescholars.com Reactions with high atom economy, such as cycloadditions and rearrangements, are considered greener. In the context of the proposed syntheses, addition reactions, such as the catalytic addition of an alkyne to an aldehyde, generally have a higher atom economy than substitution reactions like the Williamson ether synthesis, which generates salt byproducts.

Energy Efficiency: Microwave-assisted and sonochemical methods can significantly reduce reaction times and energy consumption compared to traditional heating methods. alfa-chemistry.com These techniques could potentially be applied to various steps in the synthesis of the target molecule.

Renewable Feedstocks: While not directly addressed in the proposed synthetic routes, a truly green synthesis would ideally start from renewable feedstocks. For instance, the oxolane ring, also known as tetrahydrofuran (THF), can be derived from biomass. chemicalbook.com

A greener synthetic approach to this compound would prioritize catalytic methods, minimize the use of hazardous solvents, and be designed to maximize atom economy. For example, a catalytic, solvent-free, asymmetric propargylation would represent a significant step towards a sustainable synthesis.

Reactivity Profiles and Transformation Pathways of 3 1 Methoxyprop 2 Yn 1 Yl Oxolane

Alkyne Functionalization and Derivatization Reactions

The terminal alkyne is a hub of reactivity, susceptible to a variety of addition and coupling reactions. These transformations are fundamental for carbon-carbon and carbon-heteroatom bond formation, allowing for significant molecular elaboration.

Transition Metal-Catalyzed Hydrofunctionalization Reactions (e.g., Hydration, Hydroamination, Hydroboration)

Transition metal catalysis provides a powerful toolkit for the regioselective addition of H-X bonds across the carbon-carbon triple bond of 3-(1-methoxyprop-2-yn-1-yl)oxolane.

Hydration: The addition of water across the alkyne, typically catalyzed by gold or mercury complexes, can yield carbonyl compounds. For terminal alkynes like the one in the target molecule, gold-catalyzed hydration generally proceeds with Markovnikov selectivity to produce a methyl ketone after tautomerization of the intermediate enol. semanticscholar.orgnih.gov Gold catalysts, such as NaAuCl₄·2H₂O, are effective for this transformation on propargylic substrates. semanticscholar.org The reaction is sensitive to the electronic environment, and the presence of the ether functionalities can influence the reaction rate. acs.orgacs.org

Hydroamination: The addition of N-H bonds from amines or related compounds across the alkyne is a direct method for synthesizing enamines or imines, which can be further reduced to amines. Gold(I) catalysts are particularly effective for the intermolecular hydroamination of propargylic alcohols and ethers. ucl.ac.uknih.gov The reaction of this compound with anilines, for instance, would be expected to yield 3-hydroxyimines with high regioselectivity. ucl.ac.uknih.gov Copper(I) salts have also been shown to catalyze the intramolecular hydroamination of propargyl imidates, leading to dihydrooxazoles. researchgate.netmorressier.com

Hydroboration-Oxidation: This two-step sequence offers a complementary regioselectivity to hydration, yielding an aldehyde via an anti-Markovnikov addition of water. The use of sterically hindered boranes, such as disiamylborane ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN), is crucial to prevent double addition across the alkyne. libretexts.orglibretexts.orgorganicchemistrytutor.comchemistrysteps.com The initial syn-addition of the B-H bond across the triple bond forms a vinylborane intermediate. Subsequent oxidation with hydrogen peroxide under basic conditions replaces the boron atom with a hydroxyl group, generating an enol that tautomerizes to the final aldehyde product. chemistrysteps.commasterorganicchemistry.com

Table 1: Overview of Hydrofunctionalization Reactions
ReactionTypical Catalyst/ReagentExpected ProductRegioselectivity
HydrationAu(I) or Au(III) complexesMethyl KetoneMarkovnikov
HydroaminationAu(I) complexesImine/EnamineMarkovnikov
Hydroboration-Oxidation1. (Sia)₂BH or 9-BBN 2. H₂O₂, NaOHAldehydeAnti-Markovnikov

Cycloaddition Chemistry (e.g., [3+2] Cycloadditions, Diels-Alder Variants)

The alkyne moiety serves as an excellent dipolarophile or dienophile for constructing five- and six-membered rings.

[3+2] Cycloadditions: This class of reactions, also known as 1,3-dipolar cycloadditions, involves the reaction of the alkyne (a 2π system) with a 1,3-dipole (a 4π system) to form a five-membered heterocycle. Common 1,3-dipoles include azides, nitrones, and nitrile oxides. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," would convert this compound and an organic azide into a highly stable 1,2,3-triazole. libretexts.org Nitrone-olefin cycloadditions are also well-established and would yield isoxazolines. wikipedia.org Gold(I) catalysts can also promote enantioselective [3+2] cycloaddition reactions between propargyl acetals and aldehydes to form complex bicyclic systems. nih.gov

Diels-Alder Variants: While alkynes are generally less reactive dienophiles than alkenes in the standard Diels-Alder reaction, they can participate in [4+2] cycloadditions with electron-rich dienes, particularly at high temperatures or under Lewis acid catalysis. The reaction would produce a cyclohexadiene ring, which can be a precursor to aromatic systems. Intramolecular Pauson-Khand cycloadditions, a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, are also relevant for propargylic systems, often used to construct fused bicyclic products. acs.org

Cross-Coupling Reactions at the Alkyne Moiety (e.g., Sonogashira, Heck Modifications)

Palladium-catalyzed cross-coupling reactions are indispensable for forming C-C bonds, and the terminal alkyne of this compound is an ideal substrate for such transformations.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, providing a direct route to substituted alkynes. organic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. mdpi.com Coupling this compound with various aryl halides would install aromatic substituents at the terminus of the alkyne, significantly increasing molecular complexity. nih.gov More advanced protocols allow for the coupling of less reactive aryl chlorides, sometimes using specialized catalyst systems like palladacycles. acs.org

Heck Modifications: While the classic Heck reaction involves alkenes, modifications exist for alkynes. These reactions can lead to the formation of conjugated enynes or other complex unsaturated systems.

Ether Reactivity and Rearrangements

Both the acyclic methoxy (B1213986) group and the cyclic oxolane ring possess characteristic ether reactivity, including susceptibility to rearrangements and ring-opening under specific conditions.

Claisen-Type Rearrangements and Related Pericyclic Transformations of Propargyl Ethers

The propargyl ether substructure is primed for sigmatropic rearrangements, which are concerted pericyclic reactions that proceed through a cyclic transition state. rsc.orgudel.edumsu.eduox.ac.uk

The Propargyl Claisen rearrangement is a nih.govnih.gov-sigmatropic rearrangement that occurs when a propargyl ether is part of an allyl vinyl ether or a related system. rsc.org For the aliphatic propargyl ether in this compound, a Claisen rearrangement would require prior transformation to a propargyl vinyl ether. The rearrangement of such a substrate, first reported by Black and Landor, is a known route to functionalized allenes. scispace.comlookchem.com These rearrangements often require thermal conditions. scispace.com The reaction proceeds through a concerted, cyclic transition state, similar to the Cope rearrangement. organic-chemistry.org

Table 2: Comparison of Key Pericyclic Rearrangements
RearrangementSigmatropic ShiftTypical SubstrateKey Product Feature
Cope nih.govnih.gov1,5-DieneIsomeric 1,5-Diene
Claisen nih.govnih.govAllyl Vinyl Etherγ,δ-Unsaturated Carbonyl
Propargyl Claisen nih.govnih.govPropargyl Vinyl EtherFunctionalized Allene (B1206475)

Ring-Opening and Ring-Expansion Reactions Involving the Oxolane Ether

The oxolane (tetrahydrofuran) ring is a relatively stable five-membered ether. However, under certain conditions, it can undergo ring-opening or expansion.

Ring-Opening: The moderate ring strain of oxolanes (considerably less than epoxides or oxetanes) means that ring-opening requires activation, typically by Brønsted or Lewis acids. nih.govresearchgate.net In the presence of a strong acid, the ether oxygen can be protonated, making the ring susceptible to nucleophilic attack. This can lead to the formation of a functionalized diol derivative. For a 3-substituted oxolane, the regioselectivity of the ring-opening would depend on the specific nucleophile and reaction conditions. acs.orgrsc.org

Ring-Expansion: Ring expansion of cyclic ethers can be achieved through various methods. For instance, the reaction of oxetanes (four-membered rings) with diazoesters in the presence of a copper catalyst can lead to the formation of tetrahydrofurans (five-membered rings). nih.gov Photochemical methods have also been developed for the ring expansion of oxetanes to tetrahydrofuran (B95107) derivatives via ylide intermediates. rsc.orgnih.govresearchgate.net While direct expansion of the stable oxolane ring is less common, transformations involving the side chain could potentially induce rearrangement and expansion to a larger ring system under specific catalytic conditions.

An article on the chemical compound “this compound” focusing on its reactivity and transformation pathways cannot be generated. Extensive searches for scientific literature and data on this specific compound have yielded no results. There appears to be no published research on the topics outlined in the user's request, including its stereoselective functionalization, ring strain release, or mechanistic investigations. Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article as requested without the necessary data.

Advanced Spectroscopic and Computational Methodologies for Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic compounds. For 3-(1-methoxyprop-2-yn-1-yl)oxolane, a combination of one-dimensional and advanced two-dimensional (2D) NMR techniques would be employed for a complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals and to determine its stereochemistry and preferred conformation in solution.

Advanced 2D NMR Techniques for Stereochemical and Conformational Analysis

Advanced 2D NMR experiments are crucial for unambiguously assigning the complex spectra of this compound and for elucidating its through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals ¹H-¹H spin-spin couplings, allowing for the identification of adjacent protons. For the oxolane ring, COSY would establish the connectivity between the protons at C3, C2, and C4, as well as the protons on the side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It is fundamental for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for connecting the oxolane ring to the methoxypropargyl side chain. For instance, correlations between the methoxy (B1213986) protons and the C1' carbon, and between the acetylenic proton and C2' and C3' would be expected.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity, providing critical information about the molecule's stereochemistry and conformation. For this compound, NOESY or ROESY would help determine the relative orientation of the substituent at C3 with respect to the protons on the oxolane ring, thus defining its conformation.

A representative, though hypothetical, set of NMR data for this compound is presented in the table below, based on typical chemical shifts for similar structural motifs.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations (¹H → ¹³C)
1'4.85 (d)75.2C2', C3', C3
2'2.50 (s)80.5C1', C3'
3'-78.9-
OCH₃3.40 (s)57.1C1'
2α, 2β3.80-3.95 (m)68.5C3, C4
32.55-2.65 (m)42.1C1', C2, C4, C5
4α, 4β1.90-2.10 (m)28.3C3, C5
5α, 5β3.65-3.80 (m)67.9C3, C4

Note: This is a hypothetical data table for illustrative purposes.

Solid-State NMR for Crystalline Forms

Should this compound exist in a crystalline form, solid-state NMR (ssNMR) spectroscopy would offer valuable insights into its structure and dynamics in the solid phase. mdpi.comrsc.orguwo.ca Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) can provide high-resolution spectra of ¹³C nuclei in the solid state. rsc.org These spectra can reveal the presence of different polymorphs or conformers in the crystal lattice, as distinct crystalline environments would lead to different chemical shifts. mdpi.comuwo.ca

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. acs.org This precision allows for the unambiguous determination of the elemental formula of this compound (C₈H₁₂O₂), distinguishing it from other isomers with the same nominal mass. Electrospray ionization (ESI) is a common soft ionization technique used for such analyses. acs.orgualberta.ca

Table of HRMS Data:

Ion Calculated m/z Observed m/z Formula
[M+H]⁺141.0916141.0914C₈H₁₃O₂⁺
[M+Na]⁺163.0735163.0732C₈H₁₂O₂Na⁺

Note: This is a hypothetical data table for illustrative purposes.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). imreblank.chresearchgate.net The analysis of the resulting fragment ions provides a "fingerprint" of the molecule and allows for the elucidation of its fragmentation pathways. For this compound, characteristic fragmentation would likely involve the cleavage of the oxolane ring and the propargyl ether side chain. imreblank.chmdpi.com

Plausible Fragmentation Pathways:

Loss of the methoxy group (-OCH₃): This would result in a prominent fragment ion.

Cleavage of the C-O bond connecting the side chain to the oxolane ring.

Ring-opening of the oxolane moiety, followed by subsequent fragmentations.

Rearrangement reactions, which are common in the gas phase. mdpi.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can also be used to study its dynamic behavior. aip.orgcapes.gov.brresearchgate.net

The IR and Raman spectra of this compound would be characterized by specific vibrational modes corresponding to its constituent functional groups.

Alkyne Group: A sharp, weak to medium intensity band for the C≡C stretch is expected around 2100-2260 cm⁻¹. chemrxiv.orgacs.org The terminal ≡C-H stretch would appear as a sharp, strong band around 3300 cm⁻¹. chemrxiv.orgacs.org

Ether Linkages: The C-O-C stretching vibrations of the oxolane ring and the methoxy group would result in strong absorptions in the fingerprint region, typically between 1050 and 1150 cm⁻¹. aip.orgcapes.gov.br

Aliphatic C-H Bonds: The C-H stretching vibrations of the methylene (B1212753) groups in the oxolane ring and the methoxy group would be observed in the 2850-3000 cm⁻¹ region. rsc.org

Table of Characteristic Vibrational Frequencies:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
≡C-HStretching~3300Strong, Sharp
C-H (aliphatic)Stretching2850-3000Medium to Strong
C≡CStretching2100-2260Weak to Medium, Sharp
C-O-C (ether)Stretching1050-1150Strong

Note: This is a hypothetical data table for illustrative purposes.

The study of low-frequency vibrations, particularly in the far-infrared and low-frequency Raman regions, can provide insights into the conformational dynamics of the oxolane ring, such as pseudorotation. aip.orgirb.hrmdpi.com Computational modeling, such as Density Functional Theory (DFT) calculations, can be used in conjunction with experimental vibrational spectra to assign the observed bands and to model the molecular dynamics. researchgate.net

X-ray Crystallography for Absolute Stereochemistry and Conformation

Should this compound be synthesized and isolated as a crystalline solid, single-crystal X-ray diffraction (XRD) would be the definitive method for determining its three-dimensional structure. nih.gov This technique is powerful for unambiguously establishing the absolute stereochemistry of chiral centers and revealing the molecule's preferred conformation in the solid state.

The molecule this compound possesses two chiral centers: one at the C3 position of the oxolane ring and another at the C1 position of the propargyl ether side chain. This results in four possible stereoisomers. X-ray crystallography can precisely determine the spatial arrangement of atoms, allowing for the assignment of the absolute configuration (R/S) for each of these centers. nih.gov The analysis of a suitable heavy-atom derivative, such as a bromo-substituted version, can be particularly effective in defining the absolute stereochemistry. rsc.org

The process involves mounting a single crystal of the compound in an X-ray diffractometer. The crystal diffracts the X-ray beam into a unique pattern of reflections. By analyzing the intensities and positions of these reflections, a detailed electron density map of the molecule can be constructed. nih.gov This map is then used to build a model of the molecule, providing precise bond lengths, bond angles, and torsional angles.

The resulting data would not only confirm the connectivity of the atoms but also describe the conformation of the flexible five-membered oxolane ring, which typically adopts an envelope or twist conformation. rsc.org Furthermore, it would reveal the orientation of the methoxypropargyl substituent relative to the ring.

Computational Chemistry and Theoretical Modeling

In conjunction with or in the absence of experimental data, computational chemistry provides powerful tools for investigating the properties of this compound at the molecular level.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and solids. mpg.deyoutube.com Instead of calculating the complex multi-electron wavefunction, DFT focuses on the electron density, a function of only three spatial coordinates, making it computationally feasible for larger systems. mpg.deyoutube.com

For this compound, DFT calculations would be employed to:

Determine Geometric Parameters: Optimize the molecular geometry to find the lowest energy conformation. This provides theoretical values for bond lengths, bond angles, and dihedral angles.

Analyze Electronic Structure: Calculate the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. hakon-art.com A small gap suggests the molecule is more likely to be reactive. hakon-art.com

Predict Spectroscopic Properties: Simulate infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. The calculated vibrational frequencies and chemical shifts can be compared with experimental data to confirm the structure.

Assess Relative Stabilities: Calculate the relative energies of the four possible stereoisomers to predict which would be thermodynamically most stable.

A variety of exchange-correlation functionals, such as B3LYP, are commonly used in DFT calculations for organic molecules, often in combination with basis sets like 6-31G(d,p). hakon-art.comrsc.org The choice of functional can be benchmarked against higher-level calculations or experimental data for similar systems to ensure accuracy. rsc.orgrsc.orgacs.org

Interactive Data Table: Hypothetical DFT-Calculated Properties for the Most Stable Isomer of this compound

This table presents hypothetical data that would be the target of a DFT study.

PropertyCalculated ValueUnitSignificance
Total Energy-498.123456HartreesAbsolute energy of the optimized geometry.
HOMO Energy-7.5eVEnergy of the highest occupied molecular orbital; relates to ionization potential. rasayanjournal.co.in
LUMO Energy0.8eVEnergy of the lowest unoccupied molecular orbital; relates to electron affinity. rasayanjournal.co.in
HOMO-LUMO Gap8.3eVIndicator of chemical stability and reactivity. hakon-art.com
Dipole Moment2.1DebyeMeasure of the molecule's overall polarity.

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations change and how molecules interact. nih.govmun.ca

For a flexible molecule like this compound, MD simulations are invaluable for:

Conformational Analysis: Exploring the full range of accessible conformations in different environments (e.g., in a vacuum or in a solvent). This is crucial as the biological activity or reactivity of a molecule can depend on its shape. mun.ca Techniques like replica-exchange molecular dynamics can efficiently sample the conformational space to identify the most probable structures. mun.ca

Solvation Effects: Simulating the molecule in an explicit solvent (like water) to understand how solvent molecules arrange around the solute and influence its conformation and dynamics.

Intermolecular Interactions: Studying how multiple molecules of this compound would interact with each other in a condensed phase, providing insight into potential liquid or solid-state packing.

Recent advances in machine-learned potentials (MLPs) trained on quantum chemical data are making it possible to run longer and more accurate MD simulations, enabling the calculation of converged conformational free energy surfaces even for flexible molecules. rsc.org

Transition State Theory (TST) is a framework used to understand the rates of chemical reactions. libretexts.org It postulates that for a reaction to occur, reactants must pass through a high-energy intermediate state known as the "activated complex" or "transition state." libretexts.org

Computational methods, particularly DFT, can be used to locate the transition state structure for a proposed reaction involving this compound and calculate its energy. The energy difference between the reactants and the transition state is the activation energy (Ea), a key parameter that governs the reaction rate. libretexts.org

Potential reactions for investigation could include:

Addition Reactions: The alkyne functional group is susceptible to addition reactions. masterorganicchemistry.com TST could be used to model the mechanism of, for example, the addition of HBr across the triple bond. youtube.com

Metal-Catalyzed Couplings: Alkynes are common substrates in metal-catalyzed reactions. nih.govacs.org Computational analysis could elucidate the mechanism, identifying key intermediates and transition states in a catalytic cycle, such as a palladium-catalyzed Sonogashira coupling. acs.org

Ring-Opening Reactions: The oxolane ring could potentially undergo acid-catalyzed ring-opening. Reaction pathway analysis would clarify the energetic feasibility and mechanism of such a process.

By mapping the minimum energy path from reactants to products via the transition state, chemists can gain deep mechanistic insights and predict how changes in the molecular structure would affect reactivity. libretexts.orgnih.gov

Conceptual DFT provides a range of "reactivity descriptors" that are calculated from the electronic structure to predict and rationalize the chemical reactivity of a molecule. rasayanjournal.co.inmdpi.com These descriptors help identify which parts of a molecule are most likely to participate in a reaction.

Key reactivity descriptors that would be calculated for this compound include:

Chemical Potential (μ) and Electronegativity (χ): These related terms measure the tendency of a molecule to attract or donate electrons. hakon-art.comresearchgate.net

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap and are more reactive. hakon-art.com

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons, identifying it as a potential electrophile. rasayanjournal.co.inresearchgate.net

Fukui Functions (f(r)): This is a local reactivity descriptor that identifies the specific atoms within a molecule that are most susceptible to nucleophilic or electrophilic attack. hakon-art.comrasayanjournal.co.in

These quantum chemical descriptors provide a powerful, predictive framework for understanding the molecule's reactivity patterns without the need to simulate a full reaction. mdpi.comrsc.org

Interactive Data Table: Hypothetical Quantum Chemical Reactivity Descriptors for this compound

This table illustrates the type of data generated from a quantum chemical analysis.

DescriptorDefinitionHypothetical Value (eV)Interpretation
Ionization Potential (I)I ≈ -E(HOMO)7.5Energy required to remove an electron; a lower value indicates higher reactivity. hakon-art.com
Electron Affinity (A)A ≈ -E(LUMO)-0.8Energy released when an electron is added; a higher value indicates a better electron acceptor. hakon-art.com
Electronegativity (χ)χ = (I + A) / 23.35Measures the tendency to attract electrons. researchgate.net
Chemical Hardness (η)η = (I - A) / 24.15Resistance to deformation of electron cloud; higher value indicates greater stability. hakon-art.com
Electrophilicity Index (ω)ω = χ² / (2η)1.36A global index of electrophilic character. rasayanjournal.co.in

Applications of 3 1 Methoxyprop 2 Yn 1 Yl Oxolane As a Synthetic Building Block

Strategic Integration into Complex Organic Synthesis Sequences

The strategic incorporation of 3-(1-methoxyprop-2-yn-1-yl)oxolane into the synthesis of complex organic molecules has not yet been extensively documented in publicly available literature. However, its constituent parts, the tetrahydrofuran (B95107) moiety and the propargyl ether, are well-known pharmacophores and synthetic intermediates. The tetrahydrofuran ring is a common structural motif in many natural products and pharmaceuticals. nih.gov For instance, various substituted tetrahydrofurans are key components in the synthesis of bioactive compounds. google.com The propargyl group, with its terminal alkyne, is a versatile handle for a variety of coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), Sonogashira coupling, and Glaser coupling.

The combination of these features in a single molecule suggests a number of potential synthetic strategies. For example, the alkyne can be used as a point of attachment for a wide range of molecular fragments, while the tetrahydrofuran ring can serve as a core scaffold or be further functionalized. The methoxy (B1213986) group can also be a site for chemical modification, for example, through ether cleavage to reveal a hydroxyl group for further reactions.

Precursor in the Synthesis of Structurally Diverse Organic Scaffolds

While specific examples of the use of this compound as a precursor are not widely reported, the reactivity of its functional groups allows for the theoretical design of various synthetic pathways to diverse organic scaffolds. The terminal alkyne can undergo hydration to form a methyl ketone, or it can be reduced to the corresponding alkene or alkane. The tetrahydrofuran ring can potentially be opened under acidic or basic conditions to yield a linear diol derivative, which can then be used in subsequent transformations.

A key reaction of the alkyne functionality is its participation in cycloaddition reactions. For example, in a [3+2] cycloaddition with an azide, it would yield a triazole-substituted tetrahydrofuran, a scaffold of interest in medicinal chemistry. Similarly, a [4+2] cycloaddition (Diels-Alder reaction) with a suitable diene could lead to the formation of more complex polycyclic systems.

Reaction TypePotential Product Scaffold
Azide-Alkyne CycloadditionTriazole-substituted oxolane
Sonogashira CouplingAryl- or vinyl-alkyne substituted oxolane
Hydration (Markovnikov)Methyl ketone substituted oxolane
Ring-OpeningLinear diol with a propargyl ether side chain

Development of Methodologies Utilizing the Compound's Unique Reactivity Profile

The development of new synthetic methodologies often relies on the discovery of novel reactivity in unique molecular scaffolds. The specific arrangement of the ether and alkyne functionalities in this compound could potentially lead to the development of new synthetic methods. For instance, the proximity of the tetrahydrofuran oxygen to the alkyne could influence the regioselectivity of addition reactions to the triple bond.

Furthermore, the chiral center at the carbon bearing the methoxy and propargyl groups, if the starting material is enantiomerically pure, could be used to induce stereoselectivity in reactions at the alkyne. Research in this area would involve a systematic study of the reactivity of this compound under a variety of reaction conditions to uncover novel transformations and synthetic applications.

Exploration as a Scaffold for Chemical Biology Probes and Advanced Materials (focusing on chemical synthesis, not biological activity or material properties)

The synthesis of chemical biology probes and advanced materials often requires molecular scaffolds that can be readily functionalized. The terminal alkyne of this compound makes it an ideal candidate for this purpose through the use of click chemistry. This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it a powerful tool for the synthesis of complex molecular architectures.

For the synthesis of chemical biology probes, the alkyne can be used to attach reporter molecules such as fluorophores, biotin, or affinity tags. The tetrahydrofuran core could serve as a recognition element for a biological target.

In the context of advanced materials, this compound could be used as a monomer in polymerization reactions. For example, the alkyne could undergo polymerization through various methods, including transition-metal catalysis, to form polymers with pendant tetrahydrofuran and methoxy groups. These polymers could have interesting properties due to the presence of the polar ether functionalities.

Application AreaSynthetic StrategyPotential Outcome
Chemical Biology ProbesClick chemistry with azide-functionalized reportersLabeled oxolane-based probes
Advanced MaterialsAlkyne polymerizationPolymers with pendant oxolane and methoxy groups

Future Research Directions and Perspectives

Development of Highly Enantioselective and Diastereoselective Synthetic Routes

The structure of 3-(1-methoxyprop-2-yn-1-yl)oxolane contains at least two stereocenters, making the development of stereocontrolled synthetic routes a paramount objective. Access to stereochemically pure isomers is often critical for applications in medicinal chemistry and materials science. Substituted tetrahydrofurans are prevalent motifs in a wide array of biologically active natural products. researchgate.net Future research would likely focus on adapting established and emerging asymmetric methodologies to construct the oxolane ring and install the side chain with high fidelity.

Promising strategies include:

Asymmetric Cycloadditions: Diels-Alder reactions using furan (B31954) derivatives and chiral dienophiles can produce oxabicyclic intermediates. acs.orgnih.gov Subsequent stereoselective ring-opening can yield highly substituted tetrahydrofurans, a strategy that could be adapted for this target. researchgate.netacs.orgnih.gov

Catalytic Asymmetric Cyclization: The cyclization of γ,δ-unsaturated alcohols, potentially formed through an asymmetric Henry reaction, can provide access to functionalized tetrahydrofurans with excellent enantioselectivity (up to 97% ee). chemistryviews.org

Substrate-Controlled Synthesis: Utilizing chiral building blocks, such as those derived from Evans's syn-aldol products, can guide the stereochemical outcome of subsequent cyclization reactions to form the tetrahydrofuran (B95107) ring with high diastereoselectivity. nih.gov

Table 1: Potential Stereoselective Synthetic Strategies for Substituted Oxolanes
Synthetic StrategyKey Reaction TypeTypical Reagents/CatalystsPotential Outcome for Target ScaffoldReference
Asymmetric Cycloaddition-Ring OpeningDiels-Alder CycloadditionFuran, Chiral Vinyl Sulfoxide, Lewis Acids (e.g., TBSOTf)Highly diastereoselective formation of an oxabicyclic precursor to the oxolane ring. acs.orgnih.gov
Sequential Asymmetric CatalysisHenry Reaction & IodocyclizationCu-catalyst, Chiral Ligands, γ,δ-Unsaturated AlcoholsOne-pot synthesis yielding 2,5-polysubstituted tetrahydrofurans with high enantioselectivity. chemistryviews.org
Substrate-Controlled CyclizationAldol (B89426) Reaction & Hemiacetal FormationChiral Auxiliaries (e.g., Evans), HydrogenolysisStereoselective synthesis of tetra-substituted tetrahydrofurans from a single isomer precursor. nih.gov
CyclofunctionalizationIodocyclizationAllylic Alcohols, Iodine SourceDiastereoselective formation of 2,3,5-trisubstituted tetrahydrofurans, controlled by stereoelectronic effects. nih.gov

Discovery of Novel Catalytic Transformations for the Compound

The terminal alkyne and propargyl ether functionalities within this compound are ripe for exploration with modern catalytic methods. These transformations could generate a diverse library of derivatives from a common precursor, greatly expanding its synthetic utility.

Key areas for investigation include:

Gold-Catalyzed Reactions: Gold catalysts are exceptionally effective at activating alkynes. nih.gov Their application to this compound could trigger rearrangements of the propargyl ether into valuable allene (B1206475) intermediates or facilitate cycloaddition reactions to build molecular complexity. nih.govnih.govacs.orgntnu.edu

Hydrofunctionalization Reactions: The addition of various groups across the triple bond represents a direct way to functionalize the molecule. Catalytic hydroarylation, rsc.orgacs.org hydrostannation, nih.gov and deuteration mdpi.com are powerful methods for creating new C-C and C-heteroatom bonds with high regio- and stereoselectivity.

Metal-Free Catalysis: To avoid metal contamination in final products, metal-free catalytic systems are highly desirable. Carboxylate-catalyzed C-silylation of terminal alkynes proceeds under mild conditions and could be applied to introduce silyl (B83357) groups, which are versatile synthetic handles. nih.gov

Table 2: Potential Catalytic Transformations of the Alkyne Moiety
Transformation TypeCatalyst SystemPotential Product ClassReference
Rearrangement/CycloadditionGold(I) ComplexesAllenes, Vinylcyclopropanes nih.govntnu.edu
Intramolecular HydroarylationIndium HalidesChromenes (if an aryl group is present) rsc.org
HydrostannationDiruthenium Complex (photo-activated)Vinylstannanes nih.gov
DeuterationCopper(I) ComplexesDeuterated Alkynes mdpi.com
C-SilylationQuaternary Ammonium Pivalate (Metal-Free)Silylalkynes nih.gov

Exploration of Bio-orthogonal Reactivity and Chemical Tagging Applications

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org The terminal alkyne in this compound makes it an ideal candidate for use as a chemical reporter in such applications.

The most prominent bioorthogonal reaction for alkynes is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) . wikipedia.orgmagtech.com.cn In this reaction, the alkyne handle on a molecule like ours can react selectively with an azide-functionalized biomolecule (e.g., a protein, glycan, or lipid). nih.gov This reaction is highly efficient and, crucially, does not require a cytotoxic copper catalyst, making it suitable for studies in live cells and organisms. wikipedia.orgnih.govnih.gov

Future research could involve:

Introducing this compound into biological systems to act as a metabolic label.

Using SPAAC to conjugate the alkyne-tagged molecule to probes bearing imaging agents (like fluorophores) or affinity tags (like biotin) for visualization and purification of target biomolecules. researchgate.netnih.govuu.nl

Table 3: Comparison of Alkyne-Based Bioorthogonal Reactions
ReactionKey FeatureAdvantages for Biological SystemsDisadvantagesReference
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Requires Cu(I) catalyst.High reaction rate and efficiency.Copper toxicity limits in vivo applications. nih.govnih.govacs.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Uses a strained cyclooctyne (B158145) instead of a catalyst.Fully bioorthogonal, no metal catalyst needed, suitable for live-cell imaging.Requires synthesis of sterically demanding cyclooctyne reagents. wikipedia.orgmagtech.com.cnnih.gov
Tetrazine LigationInverse-electron-demand Diels-Alder reaction.Extremely fast reaction kinetics, no catalyst needed.Requires tetrazine and strained alkene/alkyne partners. acs.orgnih.gov

Advanced Machine Learning and AI-Driven Retrosynthesis for Derivatives

For derivatives of this compound, AI platforms could:

Propose Novel Routes: Suggest non-intuitive disconnections and synthetic strategies that a human chemist might overlook. chemcopilot.com

Optimize for Specific Goals: Evaluate and rank potential routes based on criteria like step count, cost, or sustainability metrics.

Accelerate Discovery: Rapidly generate synthetic plans for a large virtual library of derivatives, enabling faster exploration of the chemical space around the core scaffold.

AI models for retrosynthesis often fall into several categories, including template-based methods that use known reaction rules and template-free methods that learn reaction patterns directly from data, often using advanced architectures like graph neural networks. mit.edunih.gov Given that the target contains a heterocycle, specialized models fine-tuned on heterocycle formation reactions could be particularly effective. chemrxiv.org

Table 4: Representative AI Platforms for Retrosynthesis
Platform/ToolUnderlying MethodologyKey FeatureReference
ChemAIRS (Chemical.AI)AI combined with expert-curated rules.Offers features beyond retrosynthesis, including synthesizability assessment and impurity prediction. chemical.ai
IBM RXN for ChemistryNeural transformer models.Trained on millions of patented reactions; can be integrated with robotic lab automation. chemcopilot.com
ReTReKHybrid of data-driven techniques and expert knowledge.Integrates retrosynthesis knowledge as adjustable parameters to guide the search for synthetic routes. chemrxiv.org

Integration into Flow Chemistry and Automated Synthesis Platforms

Modernizing the physical execution of chemical synthesis is as important as designing the route. Flow chemistry and automated synthesis platforms offer transformative advantages in terms of efficiency, safety, and scalability.

Flow Chemistry: Performing reactions in continuous flow reactors, rather than in traditional batches, provides superior control over reaction parameters like temperature and mixing. umontreal.ca This is especially beneficial for highly exothermic reactions or those involving unstable intermediates. rsc.orgresearchgate.net The synthesis of alkynes or their subsequent functionalization could be adapted to a flow process, enabling safer operation and easier scale-up. rsc.orgacs.org

Automated Synthesis Platforms: Robotic systems can now perform entire multi-step synthesis and purification workflows. nih.govsigmaaldrich.com Integrating the synthesis of this compound derivatives into such a platform would enable high-throughput library generation. biopharmatrend.comastellas.comoxfordglobal.com An automated system could execute various catalytic reactions (as described in 6.2) in parallel, using a common starting material to rapidly produce a diverse set of analogues for screening in drug discovery or materials science. nih.govsigmaaldrich.com

Table 5: Benefits of Advanced Synthesis Platforms
TechnologyKey Advantages for Synthesizing DerivativesPotential ImpactReference
Flow ChemistryEnhanced heat and mass transfer, improved safety for hazardous reactions, ease of scalability.Enables use of more reactive intermediates and conditions; facilitates large-scale production. umontreal.caacs.org
Automated SynthesisHigh-throughput parallel synthesis, reduced human error, rapid generation of compound libraries.Accelerates the design-make-test-analyze cycle in drug and materials discovery. nih.govbiopharmatrend.comastellas.com
Integrated AI & AutomationAI designs routes, which are then executed by robotic platforms.Creates a fully autonomous "human-in-the-loop" discovery platform, reducing research timelines significantly. chemcopilot.comastellas.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.